molecular formula C30H52BNO3 B2661342 N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide CAS No. 2490666-06-1

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide

Cat. No. B2661342
CAS RN: 2490666-06-1
M. Wt: 485.56
InChI Key: HYRDNRTXLVSVEB-UHFFFAOYSA-N
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Description

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide (TM-DPA) is an organic compound that has been studied for its potential applications in the field of biochemistry and physiology. This compound is a member of the boron-containing family of compounds and is composed of a nitrogen atom, a phenyl group, and an octadecanamide group. It has been studied for its potential to act as a catalyst in biochemical and physiological reactions, as well as its ability to interact with various proteins and receptors.

Scientific Research Applications

Organic Synthesis Reactions

This compound is a significant reaction intermediate in organic synthesis reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Carbon-Carbon Coupling and Carbon Heterocoupling Reactions

Boronic acid pinacol ester compounds, like this one, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Boron Neutron Capture Therapy

This compound has been widely used in boron neutron capture therapy . This is a form of radiation therapy in which a boron compound is used to help destroy cancer cells without harming healthy cells .

Drug Transport Polymers

It is used in feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of treatment and reducing side effects .

Suzuki Reaction

This compound is one of the important nucleophiles in the Suzuki reaction . The Suzuki reaction is a type of chemical reaction where an organic boron compound reacts with an organic halide to form a new carbon-carbon bond .

Fluorine-Containing Drugs

The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(33)32-27-23-21-22-26(25-27)31-34-29(2,3)30(4,5)35-31/h21-23,25H,6-20,24H2,1-5H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRDNRTXLVSVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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